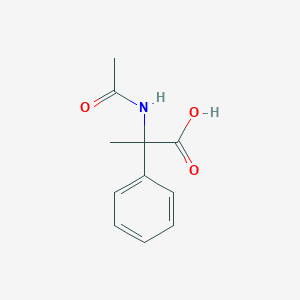![molecular formula C18H16FN5O B2975208 3,4-dihydroisoquinolin-2(1H)-yl{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone CAS No. 1291842-92-6](/img/structure/B2975208.png)
3,4-dihydroisoquinolin-2(1H)-yl{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a 3,4-dihydroisoquinoline moiety , which is a type of nitrogen-containing heterocyclic compound . These types of compounds are often found in various biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 2,3-Dihydroquinazolin-4-one (DHQ) derivatives, have been synthesized using various methodologies . For instance, the Castagnoli–Cushman reaction has been used to synthesize derivatives of the bioactive natural scaffold 3,4-dihydroisoquinolin-1 .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as X-ray crystallography . For instance, molecules of a similar compound were found to interact via C–H⋯N and C–H⋯π contacts to form zig-zag ribbons .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the Castagnoli–Cushman reaction has been used to synthesize derivatives of the bioactive natural scaffold 3,4-dihydroisoquinolin-1 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the melting point and NMR data of a similar compound were reported .Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
Compounds synthesized from related chemical structures have shown significant inhibition on the proliferation of cancer cell lines, such as A549, BGC-823, and HepG-2, indicating potential applications in antitumor research and therapy (Tang & Fu, 2018).
Antimicrobial and Antibacterial Properties
Research on derivatives with structural similarities has revealed potent antibacterial activities against a range of Gram-positive and Gram-negative bacteria, suggesting applications in developing new antibacterial agents (Kuramoto et al., 2003).
Synthetic Methodologies
Efficient synthetic approaches for closely related compounds have been developed, demonstrating the versatility of these chemical structures for pharmaceutical applications. For example, catalyst- and solvent-free syntheses offer environmentally friendly and practical routes for generating derivatives with potential therapeutic uses (Moreno-Fuquen et al., 2019).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[5-(2-fluoroanilino)-2H-triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O/c19-14-7-3-4-8-15(14)20-17-16(21-23-22-17)18(25)24-10-9-12-5-1-2-6-13(12)11-24/h1-8H,9-11H2,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOARZXMHRXITA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=NNN=C3NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2975126.png)
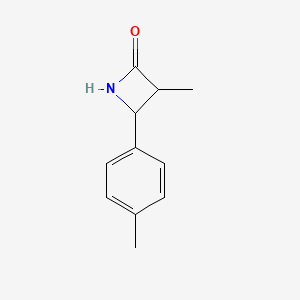
![Ethyl 2-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanoylamino]-1,3-thiazole-4-carboxylate](/img/structure/B2975129.png)
![6-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2975133.png)
![2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B2975136.png)
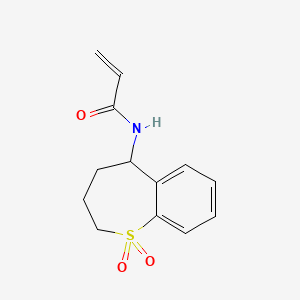
![2-chloro-N-(5-{[4-cyano-2-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)pyridine-4-carboxamide](/img/structure/B2975139.png)
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-morpholinopropyl)acetamide](/img/structure/B2975140.png)
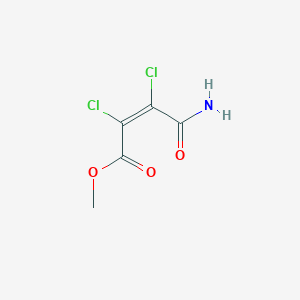

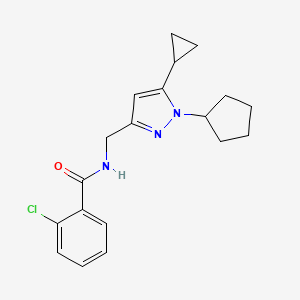
![1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride](/img/structure/B2975146.png)
